DDD85646 is a T. brucei N-myristoyltransferase (TbNMT) with an apparent Ki value of 1.44 nM. DDD85646 has potent activity against the enzyme (IC = 2 nM) and T. brucei (EC = 2 nM) in culture. DDD85646 has good oral pharmacokinetics and cures rodent models of peripheral HAT infection. DDD85646 provides an excellent tool for validation of T. brucei NMT as a drug target for HAT as well as a valuable lead for further optimization.
2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide
CAS No.: 1215010-55-1
Cat. No.: VC0525211
Molecular Formula: C21H24Cl2N6O2S
Molecular Weight: 495.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215010-55-1 |
|---|---|
| Molecular Formula | C21H24Cl2N6O2S |
| Molecular Weight | 495.4 g/mol |
| IUPAC Name | 2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C21H24Cl2N6O2S/c1-13-20(14(2)28(3)26-13)27-32(30,31)21-17(22)10-16(11-18(21)23)15-4-5-25-19(12-15)29-8-6-24-7-9-29/h4-5,10-12,24,27H,6-9H2,1-3H3 |
| Standard InChI Key | XMBSZPZJLPTFMV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl |
| Canonical SMILES | CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Properties
2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide is a complex organic compound with distinctive structural features that contribute to its biological activity. It is cataloged under several identifiers that facilitate its recognition in scientific literature and chemical databases.
The compound is also known by the following synonyms: DDD85646, IMP-366, and DDD-85646 . Its Chemical Abstracts Service (CAS) registry number is 1215010-55-1, providing a unique identifier for this specific chemical entity . This identification is crucial for researchers seeking to access or reference this compound in various chemical databases and literature.
The molecular formula of this compound is C21H24Cl2N6O2S, with a calculated molecular weight of 495.4 g/mol . This sizeable molecular structure encompasses multiple functional groups that contribute to its specific binding properties and biological activity. The chemical structure features a benzenesulfonamide core substituted with two chlorine atoms at positions 2 and 6, a pyridinyl group connected to a piperazine ring at position 4, and a trimethylpyrazole moiety linked via the sulfonamide group.
Structural Characteristics
The structure of 2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide consists of several key components that contribute to its biological activity:
-
A 2,6-dichlorobenzenesulfonamide core that serves as the central scaffold
-
A 4-pyridinyl group attached at position 4 of the benzenesulfonamide
-
A piperazine ring connected to position 2 of the pyridine
-
A 1,3,5-trimethyl-1H-pyrazol-4-yl group attached to the sulfonamide nitrogen
This arrangement of chemical groups creates a complex three-dimensional structure that enables specific binding to its target enzyme, N-myristoyltransferase from Trypanosoma brucei (TbNMT).
Biochemical Activity and Mechanism of Action
2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide functions as a potent inhibitor of T. brucei N-myristoyltransferase (TbNMT), an enzyme essential for the parasite's survival. The compound demonstrates remarkable potency against this target with an apparent Ki value of 1.44 nM .
The inhibitory activity of DDD85646 against TbNMT is exceptionally strong, with an IC50 value of approximately 2 nM. This high affinity for the target enzyme translates to potent antiparasitic activity, with an EC50 value of 2 nM against T. brucei in culture. The close correlation between the enzyme inhibition and antiparasitic effect provides strong evidence that the compound's mechanism of action is primarily through TbNMT inhibition.
Molecular Interactions
Research has elucidated key aspects of how this compound interacts with its target enzyme. Surface Plasmon Resonance (SPR) studies have confirmed a 1:1 binding stoichiometry of DDD85646 with TbNMT . Interestingly, the binding affinity of the compound is enhanced in the presence of myristoyl-CoA, increasing from 33 nM to 1 nM . This finding suggests a cooperative binding mechanism that may involve conformational changes in the enzyme upon substrate binding.
Mode of inhibition studies indicate that early compounds in this series competed with the peptide substrate, and this is likely the case for DDD85646 as well. This was demonstrated by a shift in IC50 from 1 to 4.3 μM for an early hit when the peptide substrate concentration in the assay was increased from 0.5 to 16 μM .
Pharmacological Properties and Efficacy
The pharmacological profile of 2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide shows favorable characteristics for a potential therapeutic agent against HAT. The compound demonstrates good oral pharmacokinetics, which is crucial for developing treatments for neglected tropical diseases where oral administration is preferred.
Pharmacokinetics
DDD85646 is moderately bioavailable (approximately 20%) and demonstrates good exposure after oral dosing at 10 and 50 mg kg−1 to female NMRI mice . At these doses, the free drug level remained above the EC99 for T. b. brucei proliferation for over 6 and 10 hours, respectively . This sustained exposure likely contributes to the compound's efficacy in vivo.
Cellular Effects and Mechanism of Trypanocidal Action
DDD85646 exhibits rapid trypanocidal activity both in vivo and in vitro. In animal studies, parasite counts dropped to below detectable levels within 12 hours of dosing mice at 50 mg kg−1 twice daily . In vitro, addition of the compound (50 nM) to bloodstream form T. brucei cultures resulted in parasite numbers being reduced to below detectable levels between 24 and 48 hours .
Target Validation
Multiple lines of evidence confirm that DDD85646 acts on-target in the trypanosome by inhibiting TbNMT:
-
Pre-treatment of parasites with DDD85646 inhibited incorporation of [3H]-myristate into proteins, while having no effect on [35S]-methionine incorporation, demonstrating specificity for inhibition of protein N-myristoylation rather than general protein synthesis .
-
Over-expression of TbNMT (5-fold) in a tetracycline-inducible manner resulted in an 8-fold reduction in DDD85646 potency against these cells, confirming that TbNMT is the primary target .
-
A tight correlation (R2 = 0.875) was observed between IC50 values against TbNMT and EC50 values against T. brucei proliferation over a 10,000-fold potency range, indicating that inhibition of TbNMT drives the observed anti-parasitic effect .
Morphological Effects
Inhibition of TbNMT by DDD85646 induces distinctive morphological changes in T. brucei. A characteristic "BigEye" phenotype appears in treated parasites, suggesting disruption of endocytosis . This phenotype may be linked to the inhibition of N-myristoylation of TbArf1, a known substrate of TbNMT that functions in protein trafficking and endocytic processes .
The multiple downstream consequences of TbNMT inhibition likely contribute to the rapid killing observed with this compound. TbNMT has over 60 putative substrates, and simultaneous disruption of multiple cellular processes probably explains the compound's trypanocidal efficacy .
Development and Structural Optimization
The development of 2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide represents the culmination of a comprehensive medicinal chemistry campaign. The compound evolved from a screening hit (DDD64558) based on a pyrazole sulfonamide scaffold with moderate potency (2 μM) .
Optimization of this screening hit involved the design and synthesis of over 200 compounds, leading to highly potent inhibitors of TbNMT with single-digit nanomolar IC50 values and selectivity over human NMT enzymes ranging from 1 to >100-fold .
Key structural insights gained during optimization include:
-
The terminal basic nitrogen is crucial for activity, as demonstrated by the relative lack of activity of the piperidine analogue (DDD85635) .
-
Rigidification of the flexible linker to the amine moiety improved potency.
-
Addition of chlorines to the unelaborated template (as in DDD73234) increased activity .
These structural modifications culminated in DDD85646, which exhibited extraordinary potency against both the enzyme target and the parasite.
Research Applications and Future Directions
2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide serves as an excellent chemical tool for investigating protein N-myristoylation biology across various organisms . Its high potency and selectivity make it valuable for probing the biological functions of N-myristoyltransferase enzymes and their substrates.
The validation of TbNMT as a drug target for HAT represents a significant advancement in the field. DDD85646 demonstrates that inhibition of this enzyme can effectively eliminate T. brucei infection in animal models, providing a foundation for developing new therapeutics for this neglected tropical disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume